REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2Cl)(=[O:3])[CH3:2].[C:18]([C:20]1[CH:21]=[C:22]([CH:24]=[CH:25][C:26]=1[F:27])[NH2:23])#[CH:19]>C(O)(C)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:23][C:22]1[CH:24]=[CH:25][C:26]([F:27])=[C:20]([C:18]#[CH:19])[CH:21]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
4.31 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)Cl
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(N)C=CC1F
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
83 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 83° C. overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 100 mL of isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=CC(=C(C=C1)F)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.29 g | |
YIELD: PERCENTYIELD | 88.3% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |